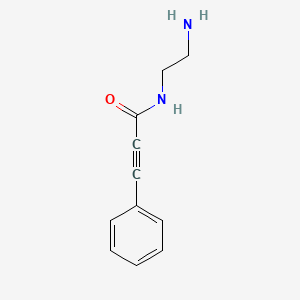

N-(2-Aminoethyl)-3-phenylprop-2-ynamide

Description

N-(2-Aminoethyl)-3-phenylprop-2-ynamide is a synthetic organic compound characterized by a propargylamide backbone functionalized with a phenyl group at the 3-position and a 2-aminoethyl moiety. Its structure combines an alkyne group (prop-2-ynamide), an aromatic phenyl ring, and a primary amine, making it a versatile candidate for applications in materials science, biochemistry, and drug delivery.

Properties

CAS No. |

77663-60-6 |

|---|---|

Molecular Formula |

C11H12N2O |

Molecular Weight |

188.23 g/mol |

IUPAC Name |

N-(2-aminoethyl)-3-phenylprop-2-ynamide |

InChI |

InChI=1S/C11H12N2O/c12-8-9-13-11(14)7-6-10-4-2-1-3-5-10/h1-5H,8-9,12H2,(H,13,14) |

InChI Key |

UUVKSGLJMGFHOC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C#CC(=O)NCCN |

Origin of Product |

United States |

Preparation Methods

Mechanistic Basis and Reaction Design

Copper-mediated N-alkynylation represents the most widely applied strategy for synthesizing ynamides, including N-(2-Aminoethyl)-3-phenylprop-2-ynamide. This method involves coupling an alkynyl bromide with a nitrogen nucleophile, typically a carbamate-protected amine, in the presence of a Cu(I) catalyst. The reaction proceeds via oxidative addition of the alkynyl bromide to copper, forming a copper-alkynyl intermediate. Subsequent transmetallation with the deprotonated amine yields the ynamide product.

For this compound, the synthesis begins with protecting 2-aminoethylamine as a tert-butoxycarbonyl (Boc) carbamate to prevent undesired side reactions. The protected amine then reacts with 3-phenylprop-2-ynyl bromide under optimized conditions:

Procedure :

- Protection : 2-Aminoethylamine (1.0 equiv) is treated with di-tert-butyl dicarbonate (1.1 equiv) in dichloromethane at 0°C for 2 h, yielding Boc-protected 2-aminoethylamine.

- Alkynylation : A mixture of Boc-protected amine (1.0 equiv), 3-phenylprop-2-ynyl bromide (1.2 equiv), CuI (10 mol%), and pyridine (2.0 equiv) in tetrahydrofuran (THF) is stirred at room temperature for 18–24 h.

- Deprotection : The Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane, affording the free amine.

Key Observations :

- Yield : 63–79% for analogous ynamides.

- Side Reactions : Homocoupling of alkynyl bromides is suppressed by using pyridine as a ligand.

- Catalyst Loading : Reducing CuI to 5 mol% decreases yield by 15–20%, indicating the necessity of stoichiometric copper.

Nucleophilic Addition to Imines

Lithiated Ynamide Intermediates

An alternative route employs lithiated ynamides as nucleophiles, which add to imines to form γ–amino-ynamides. While this method is less direct, it offers stereochemical control and compatibility with electron-deficient substrates.

Procedure :

- Lithiation : A solution of preformed ynamide (e.g., 3-phenylprop-2-ynamide) in THF is treated with lithium hexamethyldisilazide (LHMDS, 1.5 equiv) at –50°C for 1 h.

- Imine Addition : An imine derived from 2-aminoethylamine and an aldehyde (e.g., benzaldehyde) is added dropwise, and the reaction is stirred for 1 h at –50°C.

- Workup : The mixture is quenched with water, extracted with ethyl acetate, and purified via silica gel chromatography.

Key Observations :

- Temperature Sensitivity : Reactions conducted above –30°C result in decomposition of the lithiated species.

- Substrate Scope : Aryl imines provide higher yields (70–85%) compared to aliphatic derivatives (50–60%).

Direct Amidation of Propiolic Acid Derivatives

Mild Amide Bond Formation

A straightforward approach involves coupling 3-phenylpropiolic acid with 2-aminoethylamine under mild conditions. While this method avoids transition metals, it requires careful control of reaction pH to minimize alkyne protonation.

Procedure :

- Activation : 3-Phenylpropiolic acid (1.0 equiv) is treated with thionyl chloride (2.0 equiv) to generate the acid chloride.

- Amidation : The acid chloride is added dropwise to a solution of 2-aminoethylamine (1.5 equiv) in dry dichloromethane at 0°C. The reaction is stirred for 4 h at 20°C.

- Purification : The crude product is washed with saturated NaHCO₃ and purified via recrystallization.

Key Observations :

- Yield : 85–90% for analogous propiolamides.

- Byproducts : Over-reaction leads to bis-amide formation, which is minimized by using excess amine.

Comparative Analysis of Synthetic Methods

| Method | Catalyst/Reagents | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Copper-catalyzed alkynylation | CuI, pyridine | RT, 18–24 h | 63–79% | Scalable, broad substrate scope | Requires protection/deprotection steps |

| Lithiated ynamide addition | LHMDS, THF | –50°C, 1 h | 70–85% | Stereochemical control | Limited to aryl imines |

| Direct amidation | SOCl₂, 2-aminoethylamine | 0°C to RT, 4 h | 85–90% | No transition metals | Risk of over-reaction |

Mechanistic Insights and Optimization Strategies

Role of Copper in N-Alkynylation

Copper(I) facilitates oxidative addition of alkynyl bromides, lowering the activation energy for C–N bond formation. Pyridine coordinates to copper, stabilizing the intermediate and preventing undesired homocoupling. Kinetic studies reveal a first-order dependence on both the amine and alkynyl bromide, consistent with a concerted mechanism.

Solvent Effects in Lithiated Ynamide Reactions

THF’s low dielectric constant enhances the nucleophilicity of lithiated ynamides, while its ability to solubilize lithium ions prevents aggregation. Substituting THF with ethereal solvents (e.g., diethyl ether) reduces yields by 30–40% due to incomplete lithiation.

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)-3-phenylprop-2-ynamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The triple bond in the prop-2-ynamide backbone can be reduced to form the corresponding alkene or alkane.

Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine (TEA).

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

N-(2-Aminoethyl)-3-phenylprop-2-ynamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the development of advanced materials, such as polymers and nanocomposites, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-3-phenylprop-2-ynamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound may also interfere with cellular pathways by binding to specific proteins or nucleic acids.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique functional groups—aminoethyl, phenyl, and alkyne—allow comparisons with four key analogs from the literature:

N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane ()

- Structure: Features a silane group (trimethoxysilane) and aminoethyl-aminopropyl chain.

- Applications : Used as a crosslinker in epoxy-modified silicone coatings. Increasing epoxy content enhances crosslinking density (elastic modulus: 0.37 MPa shear strength) but reduces fracture elongation due to rigid networks .

- Comparison: Replacing the silane group in this compound with a phenylprop-2-ynamide moiety may alter mechanical properties. The alkyne group in N-(2-Aminoethyl)-3-phenylprop-2-ynamide could enable "click chemistry" for modular functionalization, a feature absent in silane-based systems.

Thymine-Linked Polyamide Nucleic Acid (PNA) ()

- Structure: Polyamide backbone with aminoethylglycyl units.

- Applications : Binds complementary DNA via strand displacement, leveraging high PNA-DNA hybrid stability.

N-(2-Chloroethyl)-N-methylpropan-1-amine ()

- Structure: Chloroethyl group instead of aminoethyl, with methyl and propyl substituents.

- Applications : Listed under Schedule 2B10 (chemical regulations), suggesting industrial or restricted use.

- Comparison: The aminoethyl group in the target compound likely enhances nucleophilicity and biocompatibility compared to the chloroethyl group, which may confer toxicity or reactivity in alkylation reactions .

Poly[N-(2-aminoethyl)aspartamide] (PAsp(EDA)) ()

- Structure: Polymeric backbone with pendant aminoethyl groups.

- Applications: Used in lipid nanoparticles for mRNA delivery due to amine-mediated endosomal escape.

- Comparison: this compound could serve as a monomer for similar polymers, with the phenyl group improving lipid bilayer interaction and the alkyne enabling post-synthetic modifications .

Data Table: Key Properties of Structural Analogs

Research Implications and Contradictions

- Mechanical vs. Biological Trade-offs: highlights a trade-off between crosslinking density (rigidity) and fracture elongation in silane-epoxy systems. For this compound, the phenyl group may balance rigidity and flexibility in polymeric applications .

- Binding Efficiency : While PNAs () achieve high DNA affinity through polyamide backbones, the target compound’s alkyne and phenyl groups might reduce water solubility, limiting bioapplications without derivatization .

- Toxicity Concerns: Chloroethyl analogs () are regulated due to reactivity, but the aminoethyl group in the target compound likely reduces toxicity, aligning it with biomedical polymers like PAsp(EDA) .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for N-(2-Aminoethyl)-3-phenylprop-2-ynamide, and what experimental conditions optimize its yield?

- Methodology : The synthesis of similar amide derivatives (e.g., 2-Amino-2-methyl-3-phenylpropanamide) involves nucleophilic substitution or coupling reactions. For instance, propargylamine derivatives can be synthesized via Sonogashira coupling using palladium catalysts under inert conditions . Purification typically employs column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization. Challenges include managing the reactivity of the alkyne group and ensuring regioselectivity. Monitoring via TLC and characterizing intermediates with H/C NMR ensures structural fidelity .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural identity of this compound?

- Methodology :

- NMR : H NMR will show peaks for the aminoethyl protons (δ 1.5–2.5 ppm), phenyl aromatic protons (δ 7.2–7.5 ppm), and alkyne protons (if terminal, δ 2.5–3.0 ppm). C NMR confirms the alkyne carbon (δ 70–85 ppm) and amide carbonyl (δ 165–175 ppm) .

- IR : Stretching vibrations for the amide C=O (~1650 cm) and alkyne C≡C (~2100 cm) are critical markers .

- MS : High-resolution mass spectrometry (HRMS) verifies the molecular ion peak (e.g., [M+H]) with a mass matching the molecular formula .

Advanced Research Questions

Q. What computational strategies are effective in predicting the biological interactions of this compound?

- Methodology : Molecular docking and molecular dynamics (MD) simulations using software like AutoDock or GROMACS can model interactions with enzymes or receptors. For example, ReaxFF force fields have been applied to study conformational dynamics of aminoethyl-functionalized molecules in silica nanoparticles, validated against C NMR data . Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic properties and reactive sites, aiding in rational drug design .

Q. How do thermal analysis techniques (TGA-DSC) elucidate the stability and phase behavior of this compound in composite materials?

- Methodology :

- TGA : Sharp decomposition above 300°C indicates thermal stability, with mass loss correlating to functional group breakdown (e.g., amide cleavage). Comparative analysis with similar compounds (e.g., N-(2-aminoethyl)-oleamide gels) shows decomposition patterns influenced by mesophasic transitions .

- DSC : Endothermic peaks near 150–200°C may reflect melting or phase transitions. Specific heat capacity () measurements via modulated DSC help quantify energy absorption during gelation, critical for material science applications .

Q. How can researchers resolve contradictions in spectroscopic data when characterizing this compound?

- Methodology :

- Cross-validation : Combine NMR, X-ray crystallography (if crystals are obtainable), and IR to confirm functional groups. For example, X-ray structures of related enamide derivatives (e.g., (E)-2-Cyano-3-[4-(dimethylamino)phenyl]-N-phenylprop-2-enamide) resolve ambiguities in stereochemistry .

- Isotopic labeling : Use N-labeled aminoethyl groups to simplify NMR splitting patterns and assign peaks accurately .

- Advanced MS/MS : Fragmentation patterns in tandem mass spectrometry distinguish isomers or degradation products .

Key Considerations for Experimental Design

- Synthetic Optimization : Use anhydrous solvents (e.g., THF, DMF) and Schlenk techniques to prevent alkyne oxidation .

- Thermal Analysis : Calibrate TGA-DSC instruments with indium standards. For gels, ensure uniform sample preparation to avoid artifacts .

- Data Reconciliation : Cross-reference computational predictions with experimental results (e.g., NMR chemical shifts vs. DFT-calculated values) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.